

# Setidegrasib: A Technical Guide to a First-in-Class KRAS G12D Degradar

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## Compound of Interest

Compound Name: Setidegrasib

Cat. No.: B12405032

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## Abstract

**Setidegrasib** (ASP3082) is a clinical-stage, first-in-class small molecule designed as a proteolysis-targeting chimera (PROTAC) to selectively induce the degradation of the KRAS G12D mutant protein. The KRAS G12D mutation is a key oncogenic driver in a variety of malignancies, including pancreatic, colorectal, and non-small cell lung cancers, and has historically been considered an "undruggable" target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical and clinical data available for **Setidegrasib**. Detailed experimental protocols for its synthesis and key biological assays are also presented to support further research and development in this promising area of targeted oncology.

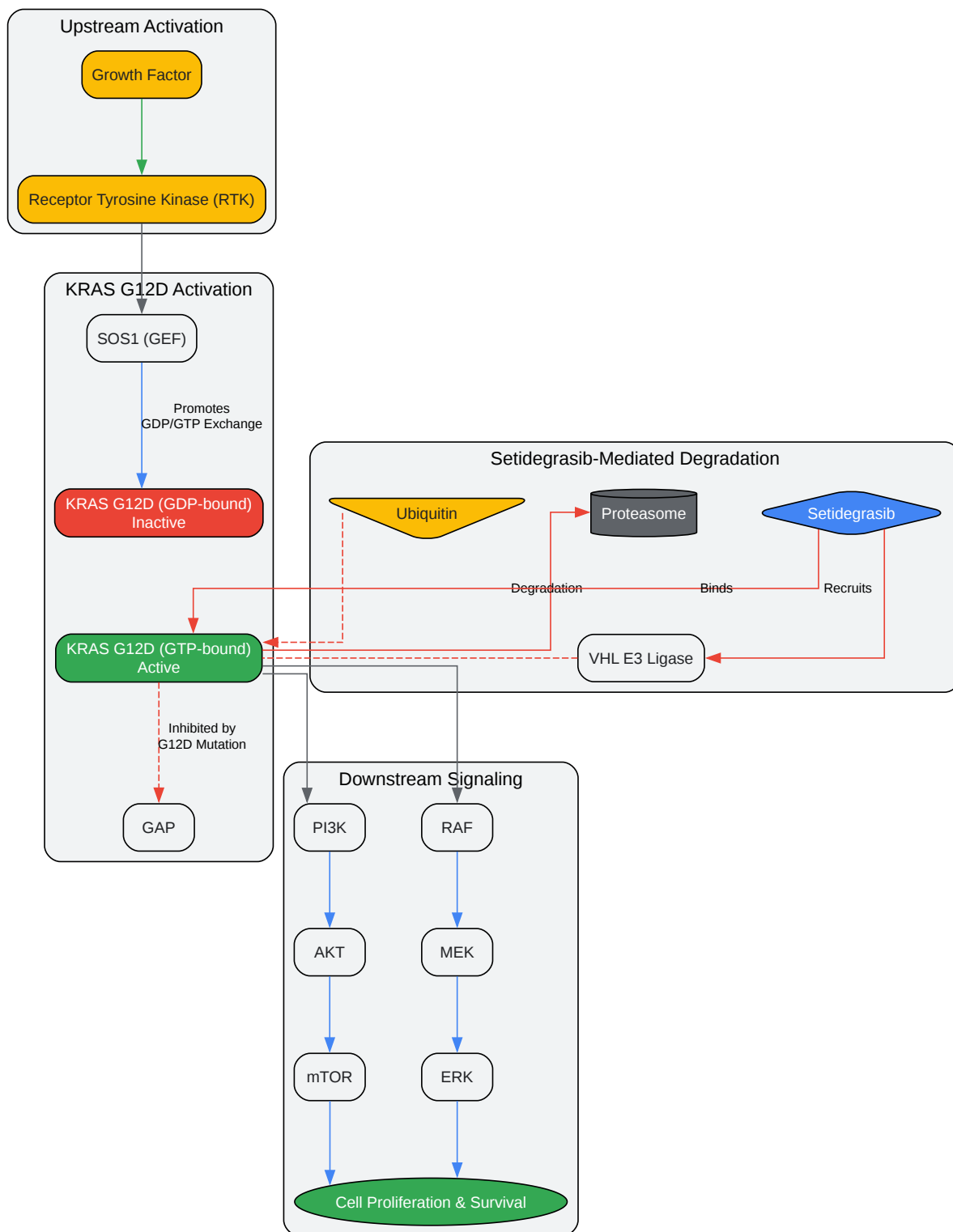
## Chemical Structure and Properties

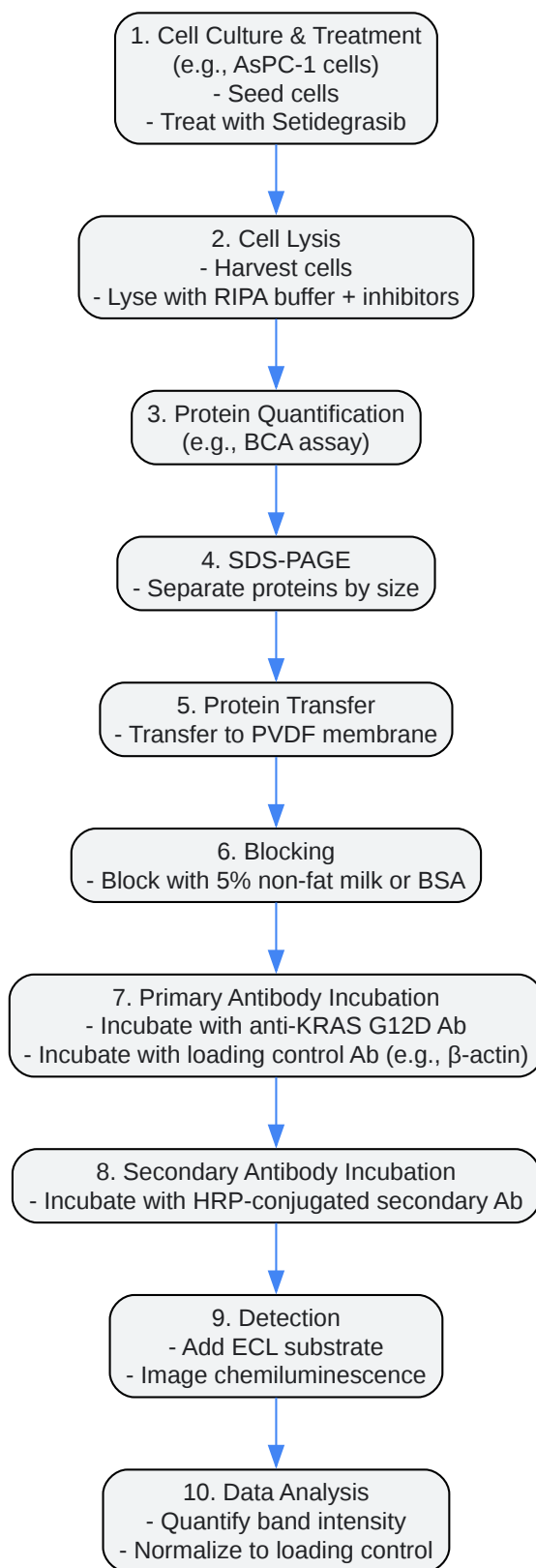
**Setidegrasib** is a PROTAC that physically links the KRAS G12D protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein. The molecule consists of three key components: a ligand that binds to KRAS G12D, a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.

Property	Value
IUPAC Name	(R)-N-(4-(7-(2-((2-cyano-3-fluorophenyl)amino)-2-oxoethyl)-9-cyclopentyl-7H-purin-6-yl)phenyl)cyclopropane-1-carboxamide
Synonyms	ASP3082, KRAS G12D inhibitor 17
CAS Number	2821793-99-9
Molecular Formula	C34H31FN8O3
Molecular Weight	630.67 g/mol

## Mechanism of Action

**Setidegrasib** operates through the PROTAC mechanism to selectively eliminate the KRAS G12D protein. By inducing the proximity of KRAS G12D to the VHL E3 ubiquitin ligase, it hijacks the cell's natural protein disposal system to tag the oncoprotein for destruction by the proteasome. This degradation of KRAS G12D leads to the downregulation of downstream signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.<sup>[1][2]</sup>





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## References

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